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3-Phenylpropyl butyrate

Flavor Chemistry Formulation Science Physicochemical Properties

Formulators face aroma loss in thermally processed foods. 3-Phenylpropyl butyrate (CAS 7402-29-1) resolves this with a 280 °C boiling point, preserving fruity notes during baking and extrusion. • LogP 3.866 delivers optimal retention in high-fat matrices vs. shorter-chain esters (acetate, propionate). • Confirmed natural occurrence in banana volatiles enables authentic nature-identical flavor profiles. • Sweet, floral, fruity character provides a warmer, rounded nuance compared to the 'fresher' isobutyrate isomer. Supplied as a colorless to pale yellow solid; available in research and bulk quantities with global shipping.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 7402-29-1
Cat. No. B1619858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylpropyl butyrate
CAS7402-29-1
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCCC(=O)OCCCC1=CC=CC=C1
InChIInChI=1S/C13H18O2/c1-2-7-13(14)15-11-6-10-12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3
InChIKeyIWBHCESPSIQPME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylpropyl Butyrate Ingredient Overview


3-Phenylpropyl butyrate (CAS 7402-29-1) is a fatty acid ester belonging to the class of organic compounds known as benzyloxycarbonyls. It is a colorless to pale yellow solid at room temperature with a melting point of 31.00 °C and a boiling point of 280.00 °C [1]. This compound is primarily utilized as a flavoring agent and fragrance ingredient due to its characteristic sweet, fruity, and floral aroma profile [2]. It is also known by several synonyms including butyric acid, 3-phenylpropyl ester and 3-phenylpropyl butanoate, and carries the FDA UNII code OB0R2J7JTU [3].

Why Generic Substitution Fails for 3-Phenylpropyl Butyrate


Within the class of phenylpropyl esters, the acyl chain length and branching critically dictate key physicochemical properties such as water solubility, lipophilicity (logP), and volatility (boiling point), as well as the resultant organoleptic profile [1][2]. Direct substitution with a shorter-chain analog like 3-phenylpropyl acetate or a branched isomer like 3-phenylpropyl isobutyrate will alter these fundamental parameters, leading to quantifiable differences in formulation performance and sensory outcome. Therefore, a scientific selection based on specific application requirements must be guided by the quantitative evidence differentiating 3-phenylpropyl butyrate from its closest analogs .

Differentiation Evidence vs. Closest Analogs


Water Solubility vs. Acetate Analog

3-Phenylpropyl butyrate exhibits significantly lower water solubility compared to its shorter-chain acetate analog. This difference is a direct consequence of the increased hydrophobic character imparted by the four-carbon butyrate acyl chain [1].

Flavor Chemistry Formulation Science Physicochemical Properties

Lipophilicity vs. Shorter-Chain Esters

The lipophilicity, quantified by the octanol-water partition coefficient (logP), increases with the length of the acyl chain. 3-Phenylpropyl butyrate has a higher estimated logP than its acetate and propionate counterparts, indicating a greater affinity for non-polar phases [1].

Flavor Chemistry QSAR Formulation Science

Odor Profile: n-Butyrate vs. Isobutyrate

While both compounds share a fruity, balsamic character, the linear-chain 3-phenylpropyl n-butyrate is reported to have a distinct odor profile compared to its branched isomer, 3-phenylpropyl isobutyrate. The isobutyrate is described as having a 'finer and fresher odor than the corresponding n-butyrate' .

Fragrance Chemistry Organoleptic Analysis Structure-Odor Relationship

Natural Occurrence in Banana Volatiles

3-Phenylpropyl butyrate was identified as a novel ester component in the volatile profile of banana fruit (Musa sapientum L.) in a 1993 study, distinguishing it from other esters that may not have been documented in this natural source [1].

Natural Flavor Chemistry Food Analysis GC-MS

Boiling Point vs. Shorter-Chain Esters

The boiling point of 3-phenylpropyl butyrate is higher than that of its shorter-chain acetate and propionate analogs, reflecting a decrease in volatility with increasing molecular weight and acyl chain length [1].

Flavor Chemistry Volatility Formulation Science

3-Phenylpropyl Butyrate Application Scenarios


Banana and Tropical Fruit Flavor Reconstitution

The confirmed natural occurrence of 3-phenylpropyl butyrate in banana fruit volatiles [1] makes it a critical component for creating authentic, nature-identical banana flavor formulations. Its inclusion is justified for research into fruit volatile biochemistry and for industrial flavor houses aiming to produce a more faithful reproduction of the fresh fruit's aroma profile.

High Lipophilicity and Fat-Based Delivery

With an estimated logP of 3.866, significantly higher than its acetate and propionate analogs [2], 3-phenylpropyl butyrate is the superior choice for flavor or fragrance applications in high-fat matrices such as baked goods, confectionery coatings, or oil-based perfumes. Its greater affinity for non-polar phases ensures better retention and a modified release profile compared to more water-soluble, shorter-chain esters [3].

Persistent Aroma in Thermally Processed Foods

The higher boiling point of 280.00 °C [4] for 3-phenylpropyl butyrate, compared to 265 °C for the propionate and 244-245 °C for the acetate [5], provides a quantifiable advantage in thermally processed foods. This lower volatility translates to reduced aroma loss during baking, pasteurization, or extrusion, ensuring a more persistent fruity note in the finished product compared to its more volatile counterparts.

Rounded Fruity Note in Fragrance Accords

Direct comparative assessment indicates that 3-phenylpropyl n-butyrate provides a sweet, fruity, floral character, while its branched isomer, 3-phenylpropyl isobutyrate, is described as having a 'finer and fresher odor' . For fragrance creations where a warmer, more rounded, and less overtly 'fresh' fruity nuance is desired, the n-butyrate is the specifically indicated choice based on this qualitative differentiation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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